1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine
Description
The compound 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused dioxinoquinoline core. Key structural elements include:
- A dioxino[2,3-g]quinoline scaffold, which imparts rigidity and π-conjugation.
- A 4-methylpiperazine moiety at position 9, enhancing solubility and enabling interactions with biological targets via its tertiary amine.
Synthesis: Compound A is synthesized via coupling reactions involving (4-methylpiperazin-1-yl) intermediates and sulfonylated quinoline precursors. For example, similar methodologies () employ coupling agents like HCTU in DMF, yielding products with >95% purity confirmed by NMR and ESI-MS .
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-25-7-9-26(10-8-25)23-18-13-20-21(31-12-11-30-20)14-19(18)24-15-22(23)32(27,28)17-5-3-16(29-2)4-6-17/h3-6,13-15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQYJLKUSZAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dioxin Ring: The quinoline derivative is then subjected to a cyclization reaction with appropriate reagents to form the dioxin ring.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the quinoline-dioxin intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[8-(4-hydroxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine.
Reduction: Formation of 1-[8-(4-methylbenzenesulfide)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Compound A with structurally or functionally related derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Key Observations :
In contrast, mesitylsulfonyl () introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets .
Synthetic Yields: Compound A’s yield (35%) is lower than fluoroquinolone derivatives (60–80%, ), likely due to challenges in sulfonylation or coupling efficiency .
Biological Implications :
- Sulfonyl vs. Acyl : Sulfonyl-containing compounds (e.g., Compound A, ) often exhibit stronger hydrogen-bonding interactions with enzymes (e.g., kinases, proteases) compared to acyl derivatives .
- Piperazine Modifications : The 4-methyl group in Compound A may reduce metabolic oxidation compared to unsubstituted piperazines (e.g., QH-03) .
Biological Activity
1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a methoxybenzenesulfonyl group and a piperazine moiety. The synthesis typically involves the functionalization of quinoline derivatives through sulfonylation and piperazine ring formation. Research indicates that modifications to the quinoline structure can significantly influence its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| Target Compound | S. aureus | TBD |
Anticonvulsant Activity
The anticonvulsant potential of piperazine derivatives has been explored in various studies. For example, related compounds were evaluated using the maximal electroshock seizure (MES) model in rats. The results indicated that certain derivatives exhibited significant anticonvulsant effects without notable neurotoxicity.
Case Study: Anticonvulsant Screening
A study synthesized a series of piperazine derivatives and tested their efficacy against seizures induced by maximal electroshock. The most potent compounds showed a protective effect comparable to phenytoin, a standard anticonvulsant drug.
Antifilarial Activity
Piperazine-based compounds have also been investigated for their antifilarial properties. In preliminary studies, one derivative demonstrated macrofilaricidal and microfilaricidal effects against Brugia malayi in animal models.
Table 2: Antifilarial Efficacy
| Compound Name | Dosage (mg/kg) | Adulticidal Activity (%) | Microfilaricidal Activity (%) |
|---|---|---|---|
| Compound C | 300 | 53.6 | 46.0 |
| Target Compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Sulfonyl Group : Enhances solubility and biological activity.
- Piperazine Moiety : Contributes to receptor binding affinity.
- Quinoline Core : Impacts the overall pharmacological profile.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C8, piperazine at C9) and stereochemistry .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]⁺ expected at m/z ~550–560) .
Data Tip : Cross-validate with FT-IR for functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Advanced Research Question
-
Core Modifications : Compare bioactivity of the dioxino-quinoline scaffold against benzoxazine or pyrazoloquinoline analogs (e.g., antitumor activity in ) .
-
Substituent Variations :
Substituent Position Modification Example Assay Impact C8 (Sulfonyl) Replace 4-methoxy with 4-fluoro Alters target binding affinity Piperazine N-Methyl Substitute with ethyl or acetyl Modifies solubility and CNS penetration
Methodological Note : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) to quantify IC₅₀ shifts .
What computational strategies are effective for predicting binding modes and selectivity?
Advanced Research Question
- Molecular Docking : Screen against PI3K/PKB or tyrosine kinase pathways using AutoDock Vina or Schrödinger Suite. The sulfonyl group often interacts with catalytic lysine residues .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds and hydrophobic pockets .
Data Contradiction : Resolve discrepancies between predicted vs. experimental IC₅₀ values by refining force fields or incorporating solvent effects .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
- Replicate Conditions : Standardize assay protocols (e.g., cell lines, incubation time) to minimize variability .
- Analytical Rigor : Re-analyze impure batches (common in ) via HPLC-MS to confirm active species .
- Meta-Analysis : Compare data across structural analogs (e.g., 4-methoxy vs. 4-chloro sulfonyl derivatives in ) to identify trends .
What strategies validate multi-target activity in complex biological systems?
Advanced Research Question
- Polypharmacology Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Pathway Analysis : Integrate RNA-seq or proteomics data to map signaling cascades (e.g., PI3K/AKT/mTOR) perturbed by the compound .
Case Study : Imidazo[4,5-c]quinolines () show dual PI3K/PKB inhibition; apply similar frameworks here .
How do reaction parameters influence yield and scalability?
Basic Research Question
What methodologies improve solubility and bioavailability for in vivo studies?
Advanced Research Question
- Salt Formation : Convert free base to hydrochloride or mesylate salts (e.g., ) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on piperazine) to enhance absorption .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to increase plasma half-life .
How can orthogonal analytical methods validate compound identity?
Advanced Research Question
- X-ray Crystallography : Resolve absolute configuration of the dioxino-quinoline core .
- 2D NMR : NOESY or HSQC to confirm spatial proximity of sulfonyl and piperazine groups .
- Elemental Analysis : Validate C/H/N/S ratios within 0.3% of theoretical values .
What theoretical frameworks guide mechanistic studies of this compound?
Advanced Research Question
- Ligand-Based Drug Design : Use pharmacophore models derived from imidazo[4,5-c]quinolines () to predict binding .
- Kinetic Theory : Apply Michaelis-Menten kinetics to enzyme inhibition assays, adjusting for non-competitive inhibition by the sulfonyl group .
Methodological Note : Align with conceptual frameworks (e.g., PI3K pathway dysregulation in cancer) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
